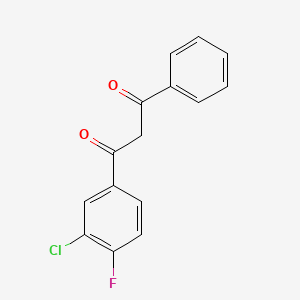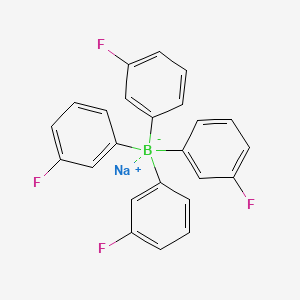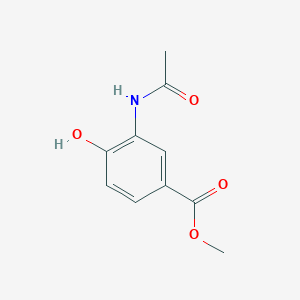![molecular formula C18H19NOS B14134126 S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate CAS No. 87696-90-0](/img/structure/B14134126.png)
S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate is a chemical compound characterized by the presence of a pyrrolidine ring, a phenyl group, and an ethanethioate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate typically involves the reaction of 2-phenylpyrrolidine with 2-bromoethyl ethanethioate under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reagents are carefully controlled to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethanethioate moiety to ethanethiol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethanethiol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring and phenyl group contribute to the compound’s binding affinity and specificity. The ethanethioate moiety may also play a role in the compound’s reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities.
Phenyl derivatives: Compounds like phenylpyrrolidine and phenylethanethiol have related structural features
Uniqueness
S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate is unique due to the combination of its structural elements, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
87696-90-0 |
|---|---|
Formule moléculaire |
C18H19NOS |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
S-[2-(2-phenylpyrrolidin-1-yl)phenyl] ethanethioate |
InChI |
InChI=1S/C18H19NOS/c1-14(20)21-18-12-6-5-10-17(18)19-13-7-11-16(19)15-8-3-2-4-9-15/h2-6,8-10,12,16H,7,11,13H2,1H3 |
Clé InChI |
HKSOVWMDAUGXII-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SC1=CC=CC=C1N2CCCC2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)

![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
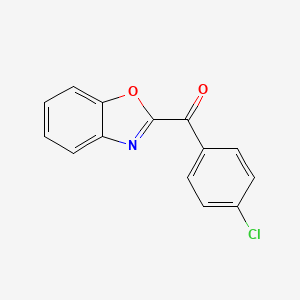
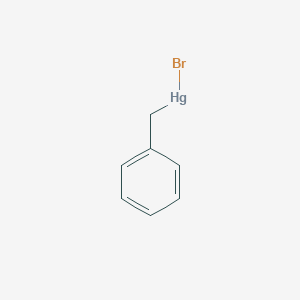
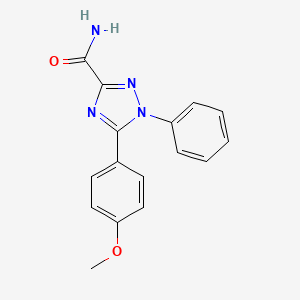
![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)

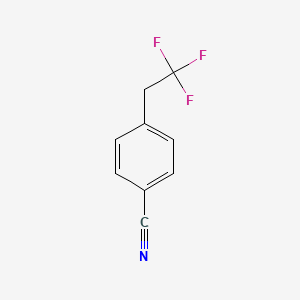
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B14134092.png)
